molecular formula C18H16F3N5O2 B10980559 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Katalognummer: B10980559
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: WTRLFWIQDMXXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The pyridazinone is linked via a methylene bridge to an acetamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. The pyridazinone scaffold is known for its hydrogen-bonding capacity, which may influence both crystallinity and biological interactions .

Eigenschaften

Molekularformel

C18H16F3N5O2

Molekulargewicht

391.3 g/mol

IUPAC-Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H16F3N5O2/c1-11-9-12(2)26(23-11)15-7-8-17(28)25(24-15)10-16(27)22-14-5-3-13(4-6-14)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)

InChI-Schlüssel

WTRLFWIQDMXXJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(Trifluormethyl)phenyl)acetamid umfasst typischerweise mehrere Schritte:

    Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.

    Bildung des Pyridazinrings: Der Pyridazinring wird durch die Reaktion eines Hydrazinderivats mit einem 1,4-Diketon gebildet.

    Kupplungsreaktionen: Die Pyrazol- und Pyridazinringe werden dann unter Verwendung geeigneter Kupplungsmittel und -bedingungen miteinander gekoppelt.

    Einführung der Trifluormethylphenylgruppe:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyridazinone and pyrazole moieties are prime sites for nucleophilic substitution.

Pyridazinone Ring Reactivity :

  • The 6-oxopyridazin-1(6H)-yl group undergoes substitution at positions activated by the electron-withdrawing ketone oxygen. For example, reactions with amines or thiols yield derivatives with modified biological activity.

  • Example : Treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF/DMSO) at 80–100°C replaces the oxo group with an amino group.

Pyrazole Ring Reactivity :

  • The 3,5-dimethylpyrazole group participates in electrophilic substitutions, such as nitration or halogenation, under acidic conditions.

Oxidation and Reduction Reactions

The compound’s ketone and acetamide functionalities are susceptible to redox transformations.

Reaction TypeTarget SiteReagents/ConditionsProduct
Oxidation Pyridazinone carbonylKMnO₄/H₂SO₄ or CrO₃/AcOHCarboxylic acid derivatives
Reduction TrifluoromethylphenylH₂/Pd-C or NaBH₄ in ethanolReduced phenyl groups

Cyclization and Cycloaddition Reactions

The pyridazinone core facilitates cycloaddition reactions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.

  • Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃), the acetamide side chain can cyclize with the pyridazinone ring, forming fused heterocycles.

Acetamide Group Reactivity

The N-(4-(trifluoromethyl)phenyl)acetamide moiety undergoes hydrolysis and condensation:

Hydrolysis :

  • Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding acetic acid and 4-(trifluoromethyl)aniline.

Condensation :

  • Reacts with aldehydes (e.g., benzaldehyde) in the presence of dehydrating agents (e.g., P₂O₅) to form Schiff bases.

Fluorinated Group Transformations

The 4-(trifluoromethyl)phenyl group influences reactivity:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing CF₃ group directs substitution at the meta position. Reactions with strong nucleophiles (e.g., NH₃ under high pressure) replace fluorine or activate adjacent positions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(Trifluormethyl)phenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Side Chain

  • Target Compound : N-(4-(Trifluoromethyl)phenyl)acetamide.
  • Analog from : N-(6-Methylheptan-2-yl)acetamide.
Feature Target Compound Analog ()
Acetamide Substituent Aromatic (4-trifluoromethylphenyl) Aliphatic (branched alkyl chain)
Molecular Weight ~395.3 g/mol (estimated) ~376.4 g/mol (estimated)
Polarity Higher (due to CF₃ group) Lower (hydrophobic alkyl chain)

The trifluoromethylphenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to the alkyl-substituted analog (logP ~2.8–3.2), as calculated using fragment-based methods. This difference may enhance binding to hydrophobic targets or improve blood-brain barrier penetration .

Core Heterocycle Modifications

  • Target Compound: Pyridazinone core.
  • Analog from : Pyrimidinone core (with additional ethyl and methyl substituents).
Feature Target Compound (Pyridazinone) Analog (, Pyrimidinone)
Ring Structure 1,2-diazine (N atoms adjacent) 1,3-diazine (N atoms separated)
Hydrogen Bonding Stronger (due to ketone position) Weaker (substituents may sterically hinder bonding)
Planarity More planar Less planar (due to ethyl/methyl groups)

Pyrazole Substituent Variations

  • Target Compound : 3,5-Dimethylpyrazole.
  • Analog from : 3,5-Bis(difluoromethyl)pyrazole.
Feature Target Compound Analog ()
Pyrazole Substituents Methyl groups Difluoromethyl groups
Electron Effects Electron-donating (methyl) Electron-withdrawing (CF₂H)
Metabolic Stability Moderate (methyl oxidation likely) Higher (fluorine reduces oxidation)

Biologische Aktivität

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and its analogs.

Chemical Structure and Properties

The molecular formula of the compound is C14H14F3N5O2C_{14}H_{14}F_{3}N_{5}O_{2} with a molecular weight of approximately 343.29 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step procedures that typically include:

  • Formation of the pyrazole ring : Using appropriate precursors like hydrazine derivatives.
  • Pyridazine formation : Condensation reactions with carbonyl compounds.
  • Final acetamide formation : Reaction with acetic anhydride or acetyl chloride.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to the target compound showed cytotoxic effects on various cancer cell lines, including human carcinoma epithelial cells (HEp-2). The MTT assay indicated that these compounds can inhibit cell viability effectively at concentrations ranging from 3.13.1 to 50μg/mL50\,\mu g/mL .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. Compounds with halogen substitutions on the phenyl ring showed enhanced activity compared to standard antibiotics like metronidazole and nitrofurantoin. The minimum inhibitory concentration (MIC) for the most active compounds was reported at 460μg/mL460\,\mu g/mL .

Case Study 1: Antibacterial Efficacy

A study involving the synthesis of various pyrazole derivatives revealed that compounds containing halogen groups exhibited superior antibacterial properties. Specifically, derivatives with fluorine and chlorine substitutions were noted for their broad-spectrum activity against multiple strains, with some achieving MBIC values as low as 230μg/mL230\,\mu g/mL against Staphylococcus aureus ATCC25923 .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the synthesized compounds on L929 mouse fibroblast cells and HEp-2 cells using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Data Tables

Biological Activity Tested Compounds MIC (µg/mL) Cell Line Cytotoxicity (IC50 µg/mL)
AntibacterialCompound 4b460--
AntibacterialCompound 4a230--
AntitumorCompound 5a-HEp-250
AntitumorCompound 5b-L92930

Q & A

Q. What are the established synthetic routes for 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and what catalytic systems are most effective?

  • Methodological Answer : A palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is a viable approach (similar to methods in ). For pyridazine-pyrazole coupling, Suzuki-Miyaura cross-coupling can be applied:

React 3,5-dimethyl-1H-pyrazole with a brominated pyridazinone precursor.

Use Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a DMF/water solvent system under inert conditions (as in ).

Purify via column chromatography.
Key Catalysts : Pd(PPh₃)₄ (yields ~60–75%) or Pd(OAc)₂ with ligand systems (e.g., XPhos) for improved efficiency .

Method CatalystSolventYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF/H₂O65–70
Reductive CyclizationPd/C + HCO₂HTHF/MeOH55–60

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (as done for related pyridazine-amine derivatives in ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify pyrazole (δ 6.1–6.3 ppm) and trifluoromethylphenyl (δ 7.5–7.8 ppm) protons.
  • IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Proteomics : Label-free quantification to study protein binding partners (as in ) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be optimized?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with trifluoromethyl’s electron-withdrawing effects.
  • Metabolic Stability : Use liver microsomes to assess oxidative degradation; compare with non-CF₃ analogs.
  • SAR Studies : Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -OCH₃ to evaluate potency changes .

Q. What strategies resolve contradictions in synthetic yields reported across different methods?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions).
  • Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate formation (e.g., pyridazinone ring closure).
  • Optimization : Adjust solvent polarity (e.g., replace DMF with DMAc) or use microwave-assisted synthesis to reduce reaction time .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17).
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.
  • QSAR : Corrogate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values from kinase assays .

Data Contradiction Analysis Example

Issue : Conflicting yields (55–75%) in Pd-catalyzed methods.
Resolution :

  • Hypothesis : Ligand choice and solvent polarity affect catalytic efficiency.
  • Testing : Compare Pd(PPh₃)₄ (yield 65%) vs. Pd(dppf)Cl₂ (yield 72%) in DMF vs. DMAc.
  • Outcome : DMAc improves solubility of arylboronic acids, increasing yield by 10% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.